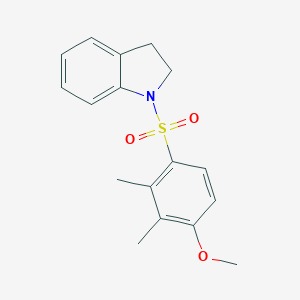![molecular formula C15H14FNO3S B224776 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline is a chemical compound with the molecular formula C16H13FO3S. It is a white crystalline solid that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline involves the binding of the compound to the ATP-binding site of CK2. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline inhibits the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, the compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline in lab experiments is its potency as a CK2 inhibitor. This allows for lower concentrations of the compound to be used, reducing the potential for off-target effects. However, the compound has limited solubility in water, making it difficult to use in some experiments. In addition, the compound has not been extensively studied in vivo, limiting its potential applications in animal models.
Orientations Futures
Future research on 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline could focus on its potential as a treatment for cancer and inflammatory diseases. Studies could also investigate the compound's effects on other cellular processes beyond CK2 inhibition. In addition, the development of more soluble analogs of the compound could expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline involves the reaction of 3-methoxy-4-fluorobenzenesulfonyl chloride with indoline in the presence of a base. The resulting product is purified by recrystallization. This method has been optimized to provide high yields and purity of the final product.
Applications De Recherche Scientifique
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline has been used in various scientific research studies. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition has shown potential in the treatment of cancer and other diseases where CK2 is overexpressed.
Propriétés
Nom du produit |
1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline |
|---|---|
Formule moléculaire |
C15H14FNO3S |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H14FNO3S/c1-20-15-10-12(6-7-13(15)16)21(18,19)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3 |
Clé InChI |
XPHVDISZRVEISJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
SMILES canonique |
COC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



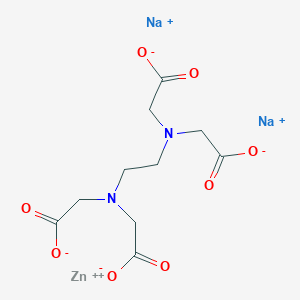
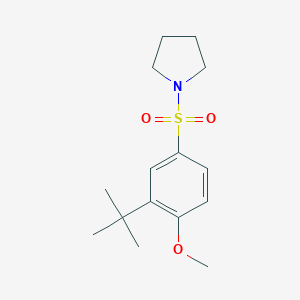
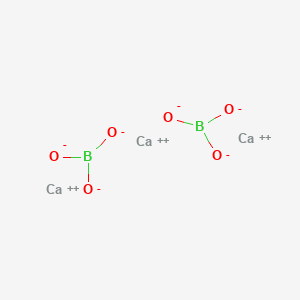
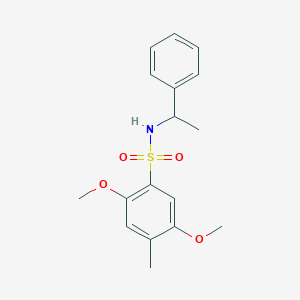


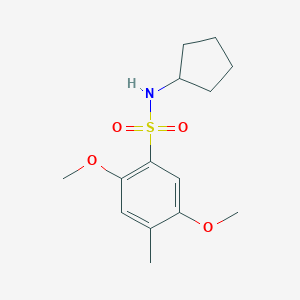

![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)
![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)

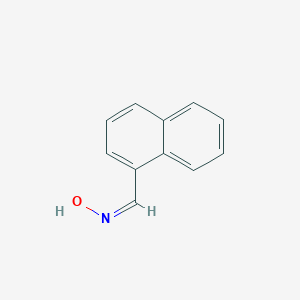
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
